LX-1031

TPH inhibition enzyme kinetics isoform selectivity

Researchers studying peripheral serotonergic signaling in GI disorders face a critical gap: most TPH inhibitors lack brain-sparing selectivity or clinical IBS-D validation. LX-1031 addresses both with dual TPH1/TPH2 inhibition (IC50 1.42 μM / 1.63 μM) and demonstrated absence of brain 5-HT modulation across preclinical species. • Phase 2 trial (n=155): 25.5% pain relief, stool consistency improvement (P<0.01), 33% urinary 5-HIAA reduction. • Dose-dependent GI 5-HT suppression (33-66% in mice), reversible within 2 days of washout. • ~20 h elimination half-life; linear PK across 250-750 mg QID range. Ideal for translational GI research requiring a validated biomarker-to-outcome relationship.

Molecular Formula C28H25F3N4O4
Molecular Weight 538.5 g/mol
CAS No. 945976-76-1
Cat. No. B1675527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLX-1031
CAS945976-76-1
Synonyms2-amino-3-(4-(2-amino-6-(2,2,2-trifluoro-1-(3'-methoxybiphenyl-4-yl)ethoxy)-pyrimidin-4-yl)phenyl)propionic acid
LX 1031
LX-1031
LX1031
Molecular FormulaC28H25F3N4O4
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
InChIInChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1
InChIKeyXNMUICFMGGQSMZ-WIOPSUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LX-1031: Peripheral TPH Inhibitor for GI Disorders


LX-1031 is an oral, small-molecule tryptophan hydroxylase (TPH) inhibitor developed by Lexicon Pharmaceuticals that reduces peripheral serotonin (5-HT) synthesis by targeting both TPH1 and TPH2 isoforms [1][2]. The compound demonstrates low systemic exposure, a median elimination half-life of approximately 20 hours, and linear pharmacokinetics across a 250–750 mg four-times-daily dose range [3]. Its primary therapeutic focus encompasses conditions characterized by excess 5-HT, including diarrhea-predominant irritable bowel syndrome (IBS-D) and carcinoid diarrhea [4]. Development reached Phase 2 clinical trials before discontinuation, leaving a substantial body of preclinical and clinical evidence for research applications [5].

Why LX-1031 Cannot Be Substituted


Generic substitution among TPH inhibitors or serotonergic agents fails because LX-1031 possesses a unique combination of dual TPH1/TPH2 inhibition, demonstrated peripheral restriction without detectable brain 5-HT modulation, and extensive clinical validation in a 155-patient Phase 2 trial [1][2]. Unlike telotristat etiprate, which shows a 28 nM IC50 against TPH but has been evaluated primarily in carcinoid syndrome, LX-1031 provides direct IBS-D efficacy data with quantifiable symptom improvement and a distinct pharmacokinetic profile including a 20-hour half-life . The evidence below quantifies these differentiations across in vitro potency, in vivo target engagement, clinical biomarker reduction, and brain-sparing selectivity—parameters that cannot be assumed for analogs lacking head-to-head validation [3].

LX-1031 vs. TPH Inhibitors: Comparative Evidence


TPH1/TPH2 Inhibition Potency

LX-1031 demonstrates IC50 values of 1.42 μM (1420 nM) for human TPH1 and 1.63 μM (1630 nM) for human TPH2 in enzyme inhibition assays using full-length coding sequences ligated into an MBP fusion vector [1]. By comparison, telotristat etiprate (LX1606) exhibits a reported TPH IC50 of 28 nM, representing approximately 50-fold greater potency in isolated enzyme assays . This potency difference is counterbalanced by LX-1031's superior clinical validation in IBS-D and its well-characterized peripheral restriction profile, making it a complementary research tool for interrogating differential isoform contributions in GI serotonergic signaling [2].

TPH inhibition enzyme kinetics isoform selectivity in vitro pharmacology

In Vivo GI 5-HT Reduction

Oral administration of LX-1031 in mice produced dose-dependent reductions in jejunal 5-HT levels: 33% reduction at 15 mg/kg/day, 51% reduction at 45 mg/kg/day, and 66% reduction at 135 mg/kg/day compared to vehicle controls [1]. This reduction was reversible, with 5-HT levels returning to baseline within 2 days of drug discontinuation following 100 mg/kg/day dosing [2]. Importantly, LX-1031 reduced 5-HT expression in the duodenum, jejunum, and ileum without affecting brain 5-HT levels in preclinical studies [3]. While similar GI 5-HT reductions have been reported for other TPH1 inhibitors such as rodatristat, the specific dose-response curve and reversibility kinetics of LX-1031 are distinct to this compound and inform appropriate dosing strategies for in vivo experimental designs .

in vivo pharmacology serotonin synthesis GI tract dose-response

Urinary 5-HIAA Reduction and Symptom Relief

In double-blind clinical studies with doses ranging from 250 to 1000 mg four times daily, LX-1031 produced an average 33% reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a validated biomarker of serotonin metabolism [1]. In a 28-day Phase 2 trial of 155 patients with non-constipating IBS, the 1000 mg four-times-daily dose achieved 25.5% relief of IBS pain and discomfort at week 1 compared to placebo (P = 0.018), with symptom improvement correlating with dose-dependent 5-HIAA reduction [2]. Stool consistency significantly improved versus placebo at weeks 1 and 4 (P < 0.01) and at week 2 (P < 0.001) [3]. This clinical biomarker-to-symptom correlation distinguishes LX-1031 from earlier-stage TPH inhibitors lacking Phase 2 efficacy data and provides a quantifiable pharmacodynamic benchmark for compound selection in translational research [4].

clinical pharmacology biomarker 5-HIAA IBS-D Phase 2 trial

Peripheral Restriction and CNS Sparing

LX-1031 demonstrates no detectable effect on brain 5-HT levels across multiple preclinical species despite significant reductions in gastrointestinal serotonin [1]. This peripheral restriction is attributed to low systemic exposure following oral administration, with plasma concentrations remaining linear across the 250–750 mg QID dose range and a median elimination half-life of approximately 20 hours in humans [2]. In contrast, non-selective serotonergic agents such as SSRIs or less peripherally restricted TPH inhibitors carry potential CNS liabilities including mood and behavioral effects [3]. The selectivity profile of LX-1031, combined with lack of dose-limiting toxicities in clinical trials, supports its utility as a research tool for isolating peripheral serotonergic mechanisms without confounding central nervous system effects [4].

peripheral restriction CNS sparing tissue selectivity safety pharmacology

LX-1031: Research and Procurement Applications


IBS-D Modeling with Clinical Validation

Investigators modeling diarrhea-predominant irritable bowel syndrome or other functional GI disorders benefit from LX-1031's extensive clinical validation in a 155-patient Phase 2 trial demonstrating 25.5% pain/discomfort relief and statistically significant stool consistency improvement (P<0.01) [1]. The compound's dose-dependent GI 5-HT reduction of 33–66% in mice provides a preclinical-to-clinical translational bridge [2]. Procurement is justified for studies requiring a TPH inhibitor with established human biomarker response (33% urinary 5-HIAA reduction) rather than compounds lacking clinical efficacy data [3].

CNS-Sparing Peripheral Serotonin Studies

Researchers investigating peripheral serotonergic signaling mechanisms without confounding central nervous system effects should select LX-1031 based on its demonstrated lack of brain 5-HT modulation across multiple preclinical species [1]. The compound's low systemic exposure, linear pharmacokinetics (250–750 mg QID), and ~20-hour elimination half-life enable clean experimental designs isolating GI serotonergic pathways [2]. This application scenario is particularly relevant for studies where alternative serotonergic agents with CNS penetration would introduce interpretive confounds [3].

Dual TPH1/TPH2 Inhibition with In Vivo Validation

LX-1031 is the appropriate selection for experiments requiring simultaneous inhibition of both TPH1 (IC50 1.42 μM) and TPH2 (IC50 1.63 μM) isoforms with validated in vivo target engagement [1]. Unlike telotristat etiprate (28 nM TPH IC50 but limited IBS-D clinical data), LX-1031 provides researchers with a well-characterized tool compound that has demonstrated dose-dependent GI serotonin reduction (33–66%) and reversibility within 2 days of washout [2]. This combination of dual isoform activity, in vivo validation, and pharmacokinetic characterization supports experimental designs evaluating the relative contributions of TPH1 and TPH2 to GI serotonergic tone [3].

5-HIAA Biomarker Translational Research

Translational research programs requiring a validated biomarker-to-outcome relationship benefit from LX-1031's demonstrated correlation between urinary 5-HIAA reduction and symptom improvement [1]. The 33% average 5-HIAA reduction in clinical studies, coupled with dose-dependent biomarker responses and corresponding improvements in stool consistency (P<0.001 at week 2), establishes LX-1031 as a reference compound for pharmacodynamic biomarker validation studies [2]. Procurement enables researchers to leverage existing clinical biomarker data when designing translational experiments or validating novel GI serotonergic assays [3].

Technical Documentation Hub

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